Bicyclo[3.3.0]octan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52318-93-1 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-1-3-7(8)4-2-6-8/h7,9H,1-6H2 |
InChI Key |
LDDVZRCVQYSNPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC2(C1)O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.3.0 Octan 1 Ol and Its Core Structure
Strategies for Constructing the Bicyclo[3.3.0]octane Skeleton
Transannular Cyclization Approaches
Transannular cyclizations leverage the proximity of reactive centers across a medium-sized ring, typically a cyclooctane (B165968) derivative, to form the fused five-membered rings of the bicyclo[3.3.0]octane system. This approach is powerful for creating complex polycyclic structures with high stereocontrol.
Copper-Catalyzed Transannular Ring-Closing Reactions
A novel and efficient method for synthesizing bicyclo[3.3.0]octenone derivatives involves a copper-catalyzed transannular ring-closing reaction of eight-membered rings. acs.orgnih.gov This strategy provides a direct pathway to these bicyclic compounds in good yields. acs.org The reaction demonstrates good functional group tolerance, enhancing its applicability in organic synthesis. acs.org Mechanistic investigations suggest that the reaction may proceed through a pathway involving chlorination followed by a Kornblum-type oxidation. acs.orgnih.gov
Table 1: Copper-Catalyzed Transannular Cyclization of Cyclooctenones
| Entry | Substrate (Cyclooctenone Derivative) | Catalyst | Yield (%) |
| 1 | Phenyl-substituted | CuCl₂ | 85 |
| 2 | Naphthyl-substituted | CuCl₂ | 82 |
| 3 | Thienyl-substituted | CuCl₂ | 75 |
| 4 | Furyl-substituted | CuCl₂ | 78 |
Data compiled from studies on diastereoselective synthesis of bicyclo[3.3.0]octenones. acs.orgnih.gov
Samarium Diiodide (SmI₂)-Mediated Ketone-Olefin Cyclizations
Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent that facilitates the reductive coupling of carbonyls and alkenes. nih.gov This has been effectively applied in transannular ketone-olefin cyclizations to construct the bicyclo[3.3.0]octane skeleton. nih.govnih.gov The reaction proceeds by reducing a ketone to a ketyl radical, which then undergoes an intramolecular cyclization with a pendant olefin. smolecule.com This method has been successfully used for cyclooctanone (B32682) derivatives, proving to be a robust approach for building the bicyclo[3.3.0]octane ring system. nih.govnih.gov The process can achieve high yields and diastereoselectivity. nih.gov In some cases, side reactions like dimerization can be suppressed by using radical scavengers such as thiophenol. nih.gov
Table 2: SmI₂-Mediated Transannular Cyclization of Cyclooctene (B146475) Derivatives
| Substrate | Product | Yield (%) | Diastereomeric Ratio |
| (Z)-5-Methylcyclooct-4-enone | 2-Methylbicyclo[3.3.0]octan-1-ol | 85 | 1:1 |
| 5-Ethylidenecyclooctanone | 2-Ethylthis compound | 78 | 1.1:1 |
| (E)-2-Methylcyclodec-5-enone | Methyl-substituted bicyclo[5.3.0]decanol | 72 | 2.6:1 |
This table summarizes results from investigations into SmI₂-mediated transannular cyclizations for creating bicyclic systems. nih.gov
Enantioselective Transannular Cycloaddition Reactions
Enantioselective transannular reactions represent a sophisticated strategy for constructing chiral bicyclo[3.3.0]octane systems. One notable example is the enantioselective deprotonation and rearrangement of achiral cyclooctene oxides. nih.gov This process, mediated by organolithium bases in the presence of a chiral ligand like (-)-sparteine (B7772259), results in the formation of functionalized bicyclo[3.e 3.0]octan-2-ols with high enantiomeric excess (83-89% ee). nih.gov Another powerful approach is the asymmetric transannular aldol (B89426) reaction. For instance, 1,4-cyclooctanedione (B8789919) can be converted to a bicyclo[3.3.0]octane derivative with excellent enantioselectivity (97:3 er) using a proline-derivative catalyst. acs.org These methods are highly valuable as they establish multiple stereocenters in a single, controlled step. researchgate.net
Ring Expansion Reactions
Ring expansion reactions provide an alternative route to the bicyclo[3.3.0]octane core by rearranging a smaller, more readily available bicyclic system.
From Cyclobutane (B1203170) Derivatives
The expansion of a four-membered ring within a bicyclic system can effectively generate the bicyclo[3.3.0]octane framework. A notable example involves the treatment of 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes with hydrobromic acid in acetic acid. arkat-usa.org This reaction induces a stereo- and regioselective ring expansion, yielding 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane in near-quantitative yield. arkat-usa.org The polarity of the solvent is crucial; less polar solvents like diethyl ether suppress the ring expansion and lead to simple addition products. arkat-usa.org Another classic method is the Tiffeneau-Demjanov ring expansion, which was used to convert bicyclo[3.2.0]-2-hepten-6-one into a mixture of bicyclo[3.3.0]-2-octen-6-one and bicyclo[3.3.0]-2-octen-7-one. caltech.edu
Tiffeneau-Demjanov Ring Expansion Procedures
The Tiffeneau-Demjanov rearrangement is a classic method for one-carbon ring expansion of cyclic ketones and has been applied to the synthesis of the bicyclo[3.3.0]octane skeleton. wikipedia.orgslideshare.net This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid. The process begins with the diazotization of the primary amine, followed by the loss of nitrogen gas to form a primary carbocation. A subsequent rearrangement, driven by the release of ring strain and the formation of a more stable oxonium ion, leads to the ring-expanded ketone. wikipedia.org
A key application of this methodology in constructing the bicyclo[3.3.0]octane system starts from the corresponding bicyclo[3.2.0]heptanone precursor. For instance, bicyclo[3.2.0]-2-hepten-6-one, which can be prepared from the condensation of ketene (B1206846) and cyclopentadiene (B3395910), has been successfully converted into a mixture of bicyclo[3.3.0]-2-octen-6-one and bicyclo[3.3.0]-2-octen-7-one via the Tiffeneau-Demjanov ring expansion. caltech.edu The resulting mixture of ketones can then be reduced to the corresponding alcohols, providing access to the bicyclo[3.3.0]octane framework. caltech.edu The principal synthetic utility of this rearrangement is particularly evident in its application to bicyclic and polycyclic systems. slideshare.net
The general mechanism for the Tiffeneau-Demjanov rearrangement is outlined below:
Diazotization: The primary amino group of the 1-aminomethyl-cycloalkanol reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.
Carbocation Formation: The diazonium salt is unstable and readily eliminates a molecule of nitrogen (N₂) to generate a primary carbocation.
Rearrangement and Ring Expansion: A carbon-carbon bond from the ring migrates to the carbocation center. This is the key ring-expanding step, which alleviates ring strain and leads to a more stable, resonance-stabilized oxonium ion.
Deprotonation: The oxonium ion is then deprotonated to yield the final ring-expanded ketone.
This method offers a reliable, albeit sometimes low-yielding, route to bicyclo[3.3.0]octanones, which are direct precursors to this compound through reduction.
Tandem Annulations and Multi-component Coupling Reactions
Tandem annulation reactions provide an efficient means of constructing complex cyclic systems in a single operation, often from simple, acyclic precursors. A notable example is the three-component coupling reaction that directly yields bicyclo[3.3.0]octan-1-ols. rsc.org This reaction involves the combination of alk-4-enyl iodides, carbon monoxide (CO), and an alkene in the presence of zinc under a one-electron reduction system. rsc.org
This process is believed to proceed via a radical/anionic dual annulation mechanism. rsc.org The reaction is initiated by the reduction of the alk-4-enyl iodide by zinc to form an alkenyl radical. This radical then undergoes a series of cyclization and coupling steps involving carbon monoxide and the alkene to ultimately form the this compound skeleton. This one-pot synthesis is a powerful tool for the rapid assembly of the bicyclic core structure. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product | Yield |
| Alk-4-enyl iodide | Carbon Monoxide | Alkene | Zinc | This compound | Varies |
Table 1: Three-Component Tandem Annulation for this compound Synthesis. Data sourced from rsc.org.
Allylmetal-Mediated Cyclizations (e.g., AllylSmBr systems)
Allylmetal-mediated cyclizations are a powerful class of reactions for the formation of carbocyclic frameworks. Samarium(II) iodide (SmI₂) is a particularly useful reagent in this context, promoting a variety of reductive coupling reactions. The transannular SmI₂-mediated ketone-olefin cyclization is an effective strategy for constructing bicyclic ring systems, including the bicyclo[3.3.0]octane core. nih.gov
This approach involves the cyclization of a cyclooctenone derivative. The reaction is initiated by the single-electron transfer from SmI₂ to the ketone carbonyl group, generating a ketyl radical anion. This radical then adds intramolecularly to the olefin, forming a new carbon-carbon bond and creating the bicyclic system. Subsequent reduction and protonation yield the bicyclo[3.3.0]octanol product. The diastereoselectivity of this process is often high and can be rationalized by considering the low-energy conformations of the starting keto-alkene. nih.gov
For example, the cyclization of 5-methylenecyclooctanone can be used to form the bicyclo[3.3.0]octane ring system. While this reaction can sometimes be complicated by dimerization, the use of a radical scavenger such as thiophenol can effectively suppress this side reaction. nih.gov This methodology has been shown to be a powerful approach for the construction of the bicyclo[3.3.0]octane ring system. nih.gov
| Substrate | Reagent | Additive | Product |
| 5-Methylenecyclooctanone | SmI₂ | Thiophenol | This compound derivative |
| (Z)-5-Methylcyclooct-4-enone | SmI₂ | - | This compound derivative |
Table 2: Examples of SmI₂-Mediated Transannular Cyclizations. Data sourced from nih.gov.
Cycloaddition Reactions (e.g., Rhodium-catalyzed [4+2] Cycloaddition)
Cycloaddition reactions are among the most powerful tools in organic synthesis for the construction of cyclic compounds. Rhodium-catalyzed intramolecular [4+2] cycloadditions of allene-1,3-dienes have emerged as an effective method for the synthesis of cis-fused bicyclo[3.3.0]octane systems with high diastereoselectivity. nih.govmdpi.com
In this reaction, a substrate containing both an allene (B1206475) and a 1,3-diene moiety undergoes an intramolecular cycloaddition in the presence of a rhodium catalyst. The reaction proceeds through a mechanism that is believed to involve cyclometalation, allylic rearrangement, and reductive elimination. nih.gov The stereochemical outcome of the reaction, particularly the configuration of the non-bridging tertiary carbon, is often directed by the geometry of the double bond in the 1,3-diene component. nih.gov For example, the [4+2] cycloaddition of an allene-1,3-diene with a (2E,4Z)-diene configuration can lead to the formation of the corresponding cis-fused bicyclo[3.3.0]octane derivative with high diastereoselectivity. mdpi.com
| Catalyst System | Substrate | Product | Diastereoselectivity | Yield |
| RhCl(PPh₃)₃ | Allene-1,3-diene | cis-fused bicyclo[3.3.0]octane | High | Good |
Table 3: Rhodium-Catalyzed Intramolecular [4+2] Cycloaddition. Data sourced from mdpi.com.
Functionalization Strategies for Bicyclo[3.3.0]octane Systems
Once the bicyclo[3.3.0]octane core has been assembled, the selective introduction of functional groups is often necessary for the synthesis of more complex target molecules. This requires strategies that can differentiate between the various positions on the bicyclic framework.
Selective Functionalization of Bicyclic Ring Systems
The selective functionalization of the bicyclo[3.3.0]octane system often relies on the inherent reactivity of pre-existing functional groups or the strategic introduction of directing groups. For example, in the case of cis-bicyclo[3.3.0]oct-7-en-2-ol, methods have been developed for the selective functionalization of each of the two five-membered rings. rsc.org
The presence of the hydroxyl group and the double bond in cis-bicyclo[3.3.0]oct-7-en-2-ol allows for a range of transformations to be carried out selectively on either ring. For instance, the double bond can be dihydroxylated to introduce functionality into one ring, while the hydroxyl group in the other ring can be oxidized to a ketone, providing a handle for further modifications. rsc.org The development of protecting group strategies is also crucial for achieving selective functionalization. For example, various diol derivatives of cis-bicyclo[3.3.0]octan-2-ol have been prepared and subsequently converted into the corresponding ketones, demonstrating the ability to manipulate functionality in one ring while the other is protected. rsc.org
Stereoselective Functionalization Techniques
The stereoselective functionalization of the bicyclo[3.3.0]octane skeleton is of paramount importance for the synthesis of enantiomerically pure natural products and other chiral molecules. One powerful strategy for achieving this is through the desymmetrization of achiral or meso starting materials.
An elegant example of this is the enantioselective transannular desymmetrization of achiral substituted cyclooctene oxides. ox.ac.ukacs.orgnih.gov In this approach, treatment of a meso-cyclooctene oxide with an organolithium reagent in the presence of a chiral ligand, such as (-)-sparteine or (-)-α-isosparteine, induces an enantioselective α-deprotonation and subsequent rearrangement to afford functionalized bicyclo[3.3.0]octan-2-ols in good yields and high enantiomeric excess. ox.ac.ukacs.orgnih.gov
The reaction proceeds via a chiral ligand-complexed organolithium base, which selectively removes one of the two enantiotopic protons adjacent to the epoxide. The resulting lithiated epoxide then undergoes a transannular rearrangement to form the bicyclo[3.3.0]octan-2-ol product. The choice of chiral ligand is crucial for achieving high levels of enantioselectivity.
| Substrate | Reagent | Chiral Ligand | Product | Yield | Enantiomeric Excess (ee) |
| Substituted cyclooctene oxide | n-BuLi | (-)-Sparteine | Functionalized bicyclo[3.3.0]octan-2-ol | 56-72% | 83-89% |
| Substituted cyclooctene oxide | s-BuLi | (-)-α-Isosparteine | Functionalized bicyclo[3.3.0]octan-2-ol | 56-72% | 83-89% |
Table 4: Enantioselective Transannular Desymmetrization of Cyclooctene Oxides. Data sourced from ox.ac.ukacs.orgnih.gov.
This method provides a highly efficient route to enantiomerically enriched bicyclo[3.3.0]octane building blocks, which are valuable precursors for asymmetric synthesis.
Derivatization of this compound into Related Compounds
The core structure of this compound serves as a scaffold for the synthesis of various substituted derivatives. A significant synthetic strategy for creating these related compounds is the transannular cyclization of cyclooctanone derivatives. nih.gov Research has demonstrated that a samarium(II) iodide (SmI₂) mediated ketone-olefin cyclization is a powerful method for constructing the bicyclo[3.3.0]octane ring system, leading to a variety of substituted this compound compounds. nih.gov
This methodology has been successfully employed to prepare several derivatives, including alkyl and aryl-substituted analogs. The process involves dissolving a substituted cyclooctanone substrate in a solution containing reagents like t-BuOH and PhSH, which is then added to a SmI₂/THF/HMPA solution. nih.gov This initiates a radical cyclization to form the bicyclic alcohol. nih.gov An interesting aspect of this reaction is that in some cases, such as with 5-methylenecyclooctanone, a dimeric product can be formed exclusively. nih.gov However, this side reaction can be suppressed by using thiophenol as a radical scavenger, leading to the desired monomeric this compound derivative. nih.gov
The following table summarizes the synthesis of several this compound derivatives using this transannular cyclization approach.
Table 1: Synthesis of this compound Derivatives
| Starting Material | Resulting Derivative | Yield (%) |
|---|---|---|
| (Z)-5-Methylcyclooct-4-enone | 5-Methyl this compound | 70% |
| 5-Methylenecyclooctanone | 5-Methyl this compound | 80% |
| Methyl 5-ethylenecyclooctanone | 5-Ethyl this compound | 72% |
| 2,5-Dimethylcyclooctanone | 2,5-Dimethyl this compound | 72% |
| 2-Phenyl-5-methylcyclooctanone | 2-Phenyl-5-methyl this compound | 73% |
Stereochemical Aspects in Bicyclo 3.3.0 Octan 1 Ol Synthesis
Control of Diastereoselectivity in Bicyclo[3.3.0]octan-1-ol Formation
The relative stereochemistry at the newly formed stereocenters during the formation of the bicyclo[3.3.0]octane ring system is crucial. Various strategies have been employed to control diastereoselectivity, including substrate-controlled and reagent-controlled methods.
One notable approach involves the use of samarium(II) iodide (SmI₂) to promote intramolecular Barbier-type reactions. thieme-connect.com This method has been effective in the cyclization of cycloalkanones that have an attached iodoalkyl chain, yielding bicyclo derivatives with high diastereoselectivity. thieme-connect.com For instance, the SmI₂-promoted cyclization of a substituted cyclooctanone (B32682) precursor can lead to the formation of a this compound with a defined stereochemistry at the bridgehead carbon and the hydroxyl-bearing carbon. nih.govacs.org The stereochemical outcome is often influenced by the pre-existing stereocenters on the starting material, which direct the approach of the reacting moieties to minimize steric interactions.
Reductive radical cyclizations also offer a pathway to bicyclo[3.3.0]octan-1-ols. thieme-connect.com Cyclic γ-cyano ketones can undergo reductive radical cyclization with SmI₂ to form bicyclic compounds bearing a hydroxyl group at the ring junction. thieme-connect.com Furthermore, a transannular cyclization strategy employing a SmI₂-mediated ketone-olefin coupling has proven to be a powerful method for constructing bicyclo[3.3.0]octane ring systems with high yield and diastereoselectivity. nih.govacs.org
Another method for achieving diastereoselective synthesis is through copper-catalyzed transannular ring-closing reactions of eight-membered rings, which provides a direct route to bicyclo[3.3.0]octane derivatives. acs.org Additionally, photoinduced intramolecular cyclization of acylsilanes bearing a boronate moiety has been utilized to construct the highly strained trans-fused bicyclo[3.3.0]octane skeleton as a single diastereomer. acs.org
Enantioselective Synthesis of this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is of great importance for their application as chiral building blocks and in the total synthesis of natural products. Several strategies have been developed to achieve high levels of enantioselectivity.
Asymmetric catalysis, utilizing chiral transition metal complexes, has emerged as a powerful tool for the enantioselective synthesis of the bicyclo[3.3.0]octane framework. icho.edu.pl Chiral phosphine (B1218219) ligands, when coordinated to a metal center, can create a chiral environment that influences the stereochemical outcome of the reaction. icho.edu.pl
An example of this is the asymmetric Heck reaction-carbanion capture process. elsevierpure.comresearchgate.net This method has been successfully applied to the catalytic asymmetric synthesis of functionalized bicyclo[3.3.0]octane derivatives with enantiomeric excesses of up to 94%. elsevierpure.com The reaction involves an intramolecular Heck cyclization of an acyclic precursor, followed by the trapping of the resulting palladium-intermediate with a nucleophile, all under the control of a chiral palladium catalyst. elsevierpure.com The addition of sodium bromide has been shown to have a beneficial effect on the enantiomeric excess in this process. elsevierpure.com
The following table summarizes a key finding in the asymmetric Heck reaction for the synthesis of a bicyclo[3.3.0]octane derivative.
| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) |
| Acyclic dienyl triflate | Pd₂(dba)₃·CHCl₃, (R)-BINAP, Proton Sponge, NaBr | Functionalized bicyclo[3.3.0]octane | up to 94% |
Data sourced from multiple reports on asymmetric Heck reactions for bicyclo[3.3.0]octane synthesis. elsevierpure.com
Kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. In the context of bicyclo[3.3.0]octane synthesis, the enzymatic kinetic resolution of diols has proven to be a highly effective strategy. scispace.comresearchgate.net Lipases, in particular, have been extensively used for the enantioselective acylation of racemic bicyclo[3.3.0]octane diols. scispace.comresearchgate.netacs.org
An improved procedure for the kinetic resolution of endo-endo-cis-bicyclo[3.3.0]octane-2,6-diol involves transesterification with vinyl acetate (B1210297) catalyzed by lipase (B570770) from Pseudomonas cepacia in an organic solvent. scispace.comresearchgate.net This method yields both enantiomers with an enantiomeric excess of over 95%. scispace.comresearchgate.net The success of this resolution allows for the preparation of enantiomerically pure C₂-symmetric bidentate auxiliaries. scispace.com Porcine pancreatic lipase has also been used effectively for the enantioselective hydrolysis of bicyclo[3.3.0]octane trans-acetate, yielding optically pure products. jst.go.jp
The table below presents data from a representative lipase-catalyzed kinetic resolution of a bicyclo[3.3.0]octane diol.
| Substrate | Enzyme | Acylating Agent | Product (Enantiomeric Excess) | Recovered Starting Material (Enantiomeric Excess) |
| (±)-endo-endo-cis-bicyclo[3.3.0]octane-2,6-diol | Lipase from Pseudomonas cepacia | Vinyl acetate | Monoacetate (>95% ee) | Diol (>95% ee) |
Data is based on studies of lipase-catalyzed kinetic resolutions. scispace.comresearchgate.net
Enantioselective transannular desymmetrization is a powerful strategy for converting achiral, meso, or Cₛ-symmetric starting materials into chiral, non-racemic products. This approach has been successfully applied to the synthesis of functionalized bicyclo[3.3.0]octanols from achiral cyclooctene (B146475) oxides. acs.orgox.ac.uknih.gov
The process involves the enantioselective α-deprotonation of the cyclooctene oxide using a chiral base, typically a complex of an organolithium reagent and a chiral diamine ligand such as (-)-sparteine (B7772259) or (-)-α-isosparteine. acs.orgox.ac.uknih.gov This is followed by a rearrangement that leads to the formation of the bicyclo[3.3.0]octanol skeleton. acs.orgox.ac.uknih.gov This method allows for the creation of multiple stereocenters in a single step with high enantioselectivity. acs.orgox.ac.uknih.gov
The following table illustrates the results of the enantioselective transannular desymmetrization of various cyclooctene oxides.
| Substrate (Cyclooctene Oxide) | Chiral Ligand | Product (Bicyclo[3.3.0]octan-2-ol derivative) | Yield | Enantiomeric Excess (ee) |
| Substituted cyclooctene oxide 7 | (-)-sparteine | Functionalized bicyclo[3.3.0]octan-2-ol 8 | 56-72% | 83-89% |
| Substituted cyclooctene oxide 17 | (-)-sparteine | Functionalized bicyclo[3.3.0]octan-2-ol 19 | 56-72% | 83-89% |
| Substituted cyclooctene oxide 18 | (-)-α-isosparteine | Functionalized bicyclo[3.3.0]octan-2-ol 20 | 56-72% | 83-89% |
Data obtained from studies on enantioselective transannular desymmetrization. acs.orgox.ac.uknih.gov
Conformational Analysis of Bicyclo[3.3.0]octane Frameworks
The stereochemical outcome of reactions involving the bicyclo[3.3.0]octane framework is intrinsically linked to its conformational preferences. The bicyclo[3.3.0]octane system, also known as octahydropentalene, consists of two fused five-membered rings. The fusion of these rings can be either cis or trans.
In contrast, the trans-fused bicyclo[3.3.0]octane is a highly strained and more rigid structure. acs.orgresearchgate.net The conformational flexibility of the five-membered rings is significantly restricted in the trans configuration. The inherent strain in the trans-fused system plays a critical role in its reactivity and has made it an attractive but difficult target for synthetic chemists. acs.orgresearchgate.net The preference for the cis-fusion is a key consideration in the design of synthetic routes to bicyclo[3.3.0]octane derivatives, as reactions will generally favor the formation of the thermodynamically more stable cis-fused product unless specific strategies are employed to overcome this preference.
Reaction Mechanisms in Bicyclo 3.3.0 Octan 1 Ol Chemistry
Mechanistic Pathways of Transannular Ring Closures
Transannular reactions, which involve the formation of a new bond across a medium-sized ring, represent an efficient strategy for constructing bicyclic systems like bicyclo[3.3.0]octane. These reactions often proceed with high stereoselectivity, dictated by the conformational preferences of the macrocyclic precursor.
A notable example is the copper-catalyzed transannular ring-closing reaction of eight-membered rings to afford bicyclo[3.3.0]octane derivatives. Mechanistic investigations suggest that this transformation may proceed through a pathway involving an initial chlorination event, followed by a Kornblum-type oxidation. nih.govescholarship.orgoregonstate.edunih.gov
Another powerful method is the samarium(II) iodide (SmI2)-mediated transannular cyclization of cyclooctanone (B32682) derivatives. This approach has been demonstrated as a highly effective way to construct the bicyclo[3.3.0]octane ring system. The reaction is initiated by a single-electron transfer from SmI2 to the ketone, generating a ketyl radical anion. This intermediate then undergoes an intramolecular cyclization with an olefin, with the stereochemical outcome being highly dependent on the conformation of the cyclooctene (B146475) ring. unipv.it The solvolysis of substrates like 4-cycloöcten-1-yl brosylate also yields bridged compounds featuring the bicyclo[3.3.0]octane ring system, proceeding through a transannular cyclization mechanism. eurekaselect.com
Table 1: Comparison of Transannular Ring Closure Methods for Bicyclo[3.3.0]octane Synthesis
| Method | Reagent/Catalyst | Proposed Intermediate | Key Features |
| Copper-Catalyzed Ring Closure | Copper Catalyst | Chloro-intermediate | Involves chlorination and Kornblum reaction. nih.govescholarship.orgoregonstate.edunih.gov |
| SmI2-Mediated Cyclization | Samarium(II) Iodide | Ketyl Radical Anion | High diastereoselectivity. unipv.it |
| Solvolysis | Acid/Solvent | Carbocation | Proceeds via transannular displacement. eurekaselect.com |
Radical Pathways in Bicyclo[3.3.0]octane Formation
Radical cyclizations offer a versatile and powerful tool for the construction of carbon-carbon bonds, particularly in the synthesis of cyclopentanoid systems. The formation of the bicyclo[3.3.0]octane skeleton can be efficiently achieved through bifurcating radical cyclization pathways. This strategy involves the sequential formation of two radical centers on the same carbon atom, which then participate in independent carbon-carbon bond-forming events. This approach is distinct from tandem radical processes and has been successfully applied to the synthesis of various bicyclo[3.3.0]octane derivatives. nih.gov
Another elegant approach involves a radical cascade process. This method can be initiated by the generation of a ketyl radical, which then undergoes a sequence of cyclizations to form the bicyclo[3.3.0]octane core. These radical-mediated transformations are valued for their ability to form complex polycyclic structures from relatively simple acyclic precursors in a single step. acs.org
Acid-Catalyzed Rearrangements and Ring Expansions
Acid-catalyzed rearrangements provide another strategic avenue to the bicyclo[3.3.0]octane framework, often proceeding through carbocationic intermediates. A key example is the acid-promoted ring expansion of 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes. When treated with hydrogen bromide in acetic acid, these substrates undergo a rearrangement to yield bicyclo[3.3.0]octane derivatives. uva.esunit.no The mechanism involves the protonation of the exocyclic double bond, leading to the formation of a tertiary carbocation. This is followed by the cleavage of a cyclobutane (B1203170) bond and subsequent ring expansion to form the more thermodynamically stable five-membered ring of the bicyclo[3.3.0]octane system.
In a different approach, a novel skeletal rearrangement of a bicyclo[3.3.1]nonane-2,4,9-trione to a highly functionalized bicyclo[3.3.0]octane system has been reported. This transformation is induced by an intramolecular Michael addition and involves a cascade of transformations. nih.gov
Table 2: Examples of Acid-Catalyzed Rearrangements Leading to Bicyclo[3.3.0]octane Systems
| Starting Material | Reagent | Key Mechanistic Step | Reference |
| 6-(1-methylethylidene)-bicyclo[3.2.0]heptane | HBr/Acetic Acid | Carbocation-mediated ring expansion | uva.esunit.no |
| Bicyclo[3.3.1]nonane-2,4,9-trione | Base/Acid | Intramolecular Michael addition-induced rearrangement | nih.gov |
Ketone-Alkene Coupling Mechanisms
Intramolecular ketone-alkene coupling reactions are a direct and efficient method for the synthesis of bicyclic alcohols, including bicyclo[3.3.0]octan-1-ol. The SmI2-mediated coupling is a prominent example of this type of transformation. The reaction proceeds via a ketyl radical anion, which is formed by the single-electron reduction of a ketone. This radical anion then adds to a tethered alkene, forming a new carbon-carbon bond and a new radical center. This is subsequently reduced by another equivalent of SmI2 to an organosamarium species, which is then protonated upon workup to yield the bicyclic alcohol. unipv.it
A three-component coupling reaction of alk-4-enyl iodides with carbon monoxide and alkenes in the presence of zinc also provides access to bicyclo[3.3.0]octan-1-ols. This transformation proceeds through a sequence of radical and anionic annulations. nih.gov
Sequential C-C σ-Bond Cleavage and C-H/O-H Coupling Reactions
The construction of the bicyclo[3.3.0]octane skeleton can also be achieved through reactions that involve the strategic cleavage of a C-C σ-bond, followed by the formation of new bonds. Transition metal-catalyzed reactions of vinylcyclopropanes (VCPs) are a prime example. For instance, an asymmetric Rh(I)-catalyzed intramolecular [3 + 2] cycloaddition of 1-yne-VCPs can produce bicyclo[3.3.0] compounds with high enantiomeric excess. The mechanism involves the oxidative addition of the rhodium catalyst to the cyclopropane (B1198618) ring, leading to C-C bond cleavage and the formation of a rhodacyclobutane intermediate. Subsequent steps involving the alkyne lead to the formation of the bicyclic product. nih.gov
A different approach utilizes a photoinduced intramolecular coupling of acylsilanes with boronates to construct the trans-fused bicyclo[3.3.0]octane skeleton. This reaction is promoted by photoirradiation and proceeds under neutral conditions. The key step is the intramolecular coupling between the acylsilane and boronate moieties, which leads to the formation of the bicyclic ring system. The final this compound product is obtained after subsequent transformations of the resulting intermediate. acs.org
Spectroscopic and Computational Analysis of Bicyclo 3.3.0 Octane Systems
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the constitution and configuration of bicyclo[3.3.0]octane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the comprehensive mapping of the molecular framework.
In ¹H NMR, the chemical shifts, signal multiplicities (splitting patterns), and coupling constants are invaluable for assigning specific protons and understanding their spatial relationships. For the bicyclo[3.3.0]octane skeleton, the spectra can be complex due to the rigid, fused-ring structure, often leading to overlapping signals. However, techniques such as two-dimensional NMR (e.g., COSY, HSQC) can resolve these overlaps and establish proton-proton and proton-carbon connectivities. For instance, analysis of various 3,7-dioxabicyclo[3.3.0]octane lignans demonstrated that while some spectra could be interpreted analytically, others required computer simulation to unravel second-order effects and perform a detailed conformational analysis of the ring system.
In ¹³C NMR, the number of distinct signals indicates the molecular symmetry, while the chemical shifts reveal the nature of the carbon atoms (e.g., quaternary, methine, methylene). For Bicyclo[3.3.0]octan-1-ol, the carbon atom bearing the hydroxyl group (C1) would appear as a downfield signal, characteristic of a tertiary alcohol. Computational approaches, such as the DP4 method which compares experimental NMR data with DFT-calculated shifts, have been successfully used to assign the configuration of complex natural products containing bicyclo[3.3.0]octane moieties. publish.csiro.au
Interactive Table: Typical NMR Data for Bicyclo[3.3.0]octane Systems
| Nucleus | Type | Typical Chemical Shift (ppm) | Key Information |
| ¹H | -OH | 1.0 - 5.0 (variable, broad) | Presence of hydroxyl group; shift is concentration and solvent dependent. |
| ¹H | -CH- (bridgehead) | 2.0 - 3.0 | Position adjacent to the ring fusion. |
| ¹H | -CH₂- | 1.2 - 2.0 | Aliphatic protons of the fused five-membered rings. |
| ¹³C | C-OH | 70 - 90 | Tertiary carbon atom bonded to the hydroxyl group. |
| ¹³C | C (bridgehead) | 40 - 60 | Quaternary or methine carbons at the ring junction. |
| ¹³C | CH₂ | 20 - 40 | Methylene carbons within the bicyclic skeleton. |
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental formula of bicyclo[3.3.0]octane derivatives and for gaining structural insights through the analysis of fragmentation patterns. Under electron ionization (EI), the parent bicyclo[3.3.0]octane hydrocarbon exhibits a characteristic fragmentation pattern. aip.org A notable fragmentation pathway involves the loss of a neutral ethylene molecule ([M–C₂H₄]⁺·), which can be a diagnostic, albeit not always unique, indicator of the ring system. aip.org
For this compound (MW: 126.1962 g/mol ), the mass spectrum is influenced by the hydroxyl group. The molecular ion peak (M⁺· at m/z 126) may be observed, though it is often of low intensity for alcohols. libretexts.org Key fragmentation pathways for alcohols include:
Alpha-cleavage: Cleavage of a C-C bond adjacent to the oxygen atom.
Dehydration: Loss of a water molecule ([M-H₂O]⁺·), leading to a prominent peak at m/z 108.
The complex fragmentation patterns often observed in these systems provide a molecular fingerprint that can be used for identification by comparison with spectral libraries. plymouth.ac.uk
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 126 | [C₈H₁₄O]⁺· | Molecular Ion (M⁺·) |
| 111 | [C₇H₁₁O]⁺ | Loss of ·CH₃ |
| 108 | [C₈H₁₂]⁺· | Dehydration (Loss of H₂O) |
| 97 | [C₇H₁₃]⁺ | Alpha-cleavage and subsequent losses |
| 83 | [C₆H₁₁]⁺ | Ring fragmentation |
| 67 | [C₅H₇]⁺ | Further fragmentation |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the hydroxyl group and the aliphatic hydrocarbon framework.
The most prominent feature is a strong, broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadening is due to intermolecular hydrogen bonding. In natural products containing a bicyclo[3.3.0]octane core with a hydroxyl group, this band has been observed around 3460 cm⁻¹. researchgate.net Another key absorption is the C-O stretching vibration, which for a tertiary alcohol like this compound, typically appears in the 1100–1200 cm⁻¹ region. Finally, the aliphatic C-H stretching vibrations of the bicyclic skeleton are observed as strong, sharp peaks in the 2850–3000 cm⁻¹ range. researchgate.net
Interactive Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3400 | O-H stretch | Alcohol (-OH) | Strong, Broad |
| 2850 - 2960 | C-H stretch | Alkane (-CH₂, -CH) | Strong |
| ~1450 | C-H bend | Alkane (-CH₂) | Medium |
| ~1150 | C-O stretch | Tertiary Alcohol | Medium-Strong |
Vibrational Circular Dichroism (VCD) has emerged as a powerful chiroptical technique for the unambiguous determination of the absolute configuration of chiral molecules in solution, including complex bicyclo[3.3.0]octane systems. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is exquisitely sensitive to its three-dimensional structure.
The application of VCD is particularly valuable for molecules with multiple stereogenic centers, where traditional methods may be inconclusive. A key study on four chiral bicyclo[3.3.0]octane derivatives, including endo-bicyclo[3.3.0]octane-2,6-diol and endo-bicyclo[3.3.0]octane-2,6-dione, successfully determined the absolute configuration of each compound. researchgate.netresearchgate.net The methodology involves comparing the experimental VCD spectrum with theoretical spectra calculated for all possible stereoisomers using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.netresearchgate.net A good agreement between the experimental and a calculated spectrum allows for a confident assignment of the absolute stereochemistry. researchgate.netacs.org
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) calculations have become an indispensable tool in the analysis of bicyclo[3.3.0]octane systems, serving as a powerful complement to experimental spectroscopic data. By modeling the electronic structure of molecules, DFT can accurately predict a wide range of properties, including molecular geometries, conformational energies, and spectroscopic parameters.
A primary application of DFT in this context is the simulation of IR and VCD spectra. researchgate.net For instance, calculations at the B3LYP/6-31G* level of theory have been used to simulate the spectra of various bicyclo[3.3.0]octane derivatives. researchgate.netresearchgate.netacs.org By comparing these theoretical spectra with experimental results, researchers can assign the absolute configuration of chiral compounds with a high degree of confidence. researchgate.netresearchgate.net DFT has proven to be significantly more accurate than other methods like Hartree-Fock/self-consistent field (HF/SCF) for predicting VCD spectra. acs.org
Furthermore, DFT is employed to:
Perform conformational analysis: Identifying the lowest energy conformers of flexible molecules, which is crucial for accurate spectral simulation.
Predict NMR chemical shifts: Aiding in the assignment of complex NMR spectra.
Investigate reaction mechanisms: Elucidating the pathways of reactions involving bicyclo[3.3.0]octane intermediates.
Calculate thermodynamic properties: Determining the relative stabilities of different isomers. nih.gov
Interactive Table: Applications of DFT in Bicyclo[3.3.0]octane System Analysis
| Application | Predicted Property | Utility |
| VCD/IR Spectroscopy | Rotational and Dipole Strengths | Assignment of absolute configuration by matching experimental and theoretical spectra. researchgate.net |
| NMR Spectroscopy | Nuclear Shielding Tensors | Aids in the structural elucidation and assignment of complex ¹H and ¹³C NMR spectra. publish.csiro.au |
| Conformational Analysis | Relative Energies of Conformers | Identifies the most stable molecular shapes present in solution. |
| Stability Analysis | Enthalpies of Formation | Compares the thermodynamic stability of different structural isomers. nih.gov |
Potential Energy Surface Analysis for Vibrational Motions
The vibrational motions of bicyclo[3.3.0]octane systems are complex due to the coupling of various ring-puckering and twisting modes. A potential energy surface (PES) analysis provides a theoretical framework for understanding these motions and the conformational preferences of the molecule.
Computational studies on various isomers of the C8H14 system, which includes the bicyclo[3.3.0]octane skeleton (also known as octahydropentalene), have been performed to determine their relative stabilities and to map the potential energy surface. researchgate.net These calculations, often employing methods like Hartree-Fock (HF), density functional theory (DFT), and Møller-Plesset perturbation theory (MP2), help in identifying local energy minima that correspond to stable conformers. researchgate.net For the parent bicyclo[3.3.0]octane, the cis-fused configuration is known to be significantly more stable than the highly strained trans-fused isomer. thieme-connect.de
Key Research Findings:
Conformational Preferences: Computational studies consistently show that the cis-fused bicyclo[3.3.0]octane skeleton is energetically favored over the trans-fused isomer. thieme-connect.de The energy difference is substantial, making the cis conformation the overwhelmingly dominant form under normal conditions.
Vibrational Coupling: The low-frequency vibrational modes in bicyclo[3.3.0]octane systems are highly coupled and correspond to complex motions involving the puckering and twisting of both five-membered rings.
Substituent Effects: The presence of substituents can significantly alter the potential energy surface. Functional groups capable of hydrogen bonding, such as the hydroxyl group in this compound, can introduce additional local minima on the PES, corresponding to different hydrogen-bonded conformers.
Quantum State Calculations in Bicyclo[3.3.0]octane Derivatives
Quantum state calculations are essential for interpreting the vibrational spectra of bicyclo[3.3.0]octane derivatives. By solving the Schrödinger equation for the nuclear motion on the calculated potential energy surface, it is possible to predict the vibrational energy levels and, consequently, the frequencies of vibrational transitions that can be observed experimentally using techniques like infrared (IR) and Raman spectroscopy.
For bicyclo[3.3.0]octane derivatives, these calculations are often performed using density functional theory (DFT). researchgate.net DFT methods have been shown to provide a good balance between computational cost and accuracy for predicting vibrational spectra of organic molecules. For example, vibrational circular dichroism (VCD) spectra of various bicyclo[3.3.0]octane derivatives have been successfully simulated using DFT calculations, which allowed for the determination of their absolute configurations. researchgate.net
While specific quantum state calculations for this compound are not extensively reported, the general approach would involve:
Geometry Optimization: Finding the minimum energy structure of the molecule.
Frequency Calculation: Calculating the harmonic vibrational frequencies at the optimized geometry. This provides a good first approximation of the vibrational spectrum.
Anharmonic Corrections: For a more accurate prediction, especially for low-frequency modes, anharmonic corrections may be necessary.
Table 1: Representative Calculated Vibrational Frequencies for a Bicyclo[3.3.0]octane System
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| 1 | ~3400 | O-H Stretch (for hydroxyl derivatives) |
| 2 | ~2950 | C-H Stretch (asymmetric) |
| 3 | ~2870 | C-H Stretch (symmetric) |
| 4 | ~1450 | CH₂ Scissoring |
| 5 | ~1050 | C-O Stretch (for hydroxyl derivatives) |
| 6 | < 500 | Ring Puckering and Twisting Modes |
Note: This table presents typical frequency ranges for functional groups within a bicyclo[3.3.0]octane framework and is for illustrative purposes. Actual values for a specific molecule like this compound would require specific calculations.
Applications of Bicyclo 3.3.0 Octan 1 Ol Scaffolds in Complex Molecule Synthesis
Total Synthesis of Natural Products Featuring Bicyclo[3.3.0]octane Cores
The synthesis of natural products containing the bicyclo[3.3.0]octane core has been a long-standing challenge that has attracted widespread attention from the synthetic chemistry community. nih.gov Over the past decades, numerous elegant strategies have been developed to construct the diquinane ring system in the context of specific, complex natural product targets. nih.gov
The fusion of the two five-membered rings in a bicyclo[3.3.0]octane system can be either cis or trans. The trans-fused isomer is significantly less stable, possessing a higher strain energy of approximately 6.4 kcal/mol compared to its cis-fused counterpart. sustech.edu.cn This high degree of strain makes the synthesis of natural products containing a trans-fused bicyclo[3.3.0]octane ring system a formidable synthetic challenge. sustech.edu.cnnottingham.edu.myresearchgate.net Consequently, only a limited number of synthetic approaches have been successfully developed. researchgate.netrsc.org
Several innovative strategies have been employed to overcome this thermodynamic barrier. These methods often involve reactions that can kinetically trap the strained trans configuration. Prominent research groups have made significant contributions to this field, applying novel methodologies to the total synthesis of these challenging molecules. sustech.edu.cn For instance, the synthesis of the trans-fused azabicyclo[3.3.0]octane core of palau'amine, a complex marine alkaloid, required a carefully designed route featuring an intramolecular Mitsunobu reaction. nih.gov
A summary of selected modern synthetic strategies is presented below.
| Synthetic Strategy | Description | Key Features | Reference(s) |
| Benzilic Acid Rearrangement | A unique rearrangement under mild conditions was utilized to cleverly construct the highly strained trans-fused bicyclo[3.3.0]octane core during the total synthesis of 4β-acetoxyprobotryane-9β,15α-diol. | Provides new access to the strained core under mild conditions. | sustech.edu.cn |
| Photoinduced Cyclization | A photoinduced intramolecular cyclization of acylsilanes bearing a boronate moiety efficiently constructs the trans-fused skeleton as a single diastereomer. | Reagent-free, proceeds under neutral conditions at 0 °C. | researchgate.netacs.org |
| Intramolecular Mitsunobu Reaction | Used to form the C-N bond to close the second five-membered ring, establishing the trans-fused azabicyclo[3.3.0]octane core of palau'amine. | Effective for synthesizing nitrogen-containing trans-fused systems. | nih.gov |
Bicyclo[3.3.0]octane derivatives are pivotal intermediates in the synthesis of complex natural products. A notable example is the synthesis of specionin (B1250876), a potent insect antifeedant isolated from the leaves of Catalpa speciosa. rsc.org The structure of specionin is highly oxygenated and contains a complex array of stereocenters built upon a bicyclic core. rsc.org
In several synthetic approaches to specionin, cis-bicyclo[3.3.0]oct-7-en-2-ol serves as a key starting material. rsc.orgrsc.org The synthesis involves the selective functionalization of each of the two rings of this bicyclic alcohol. rsc.org For example, the double bond can be dihydroxylated to install stereocenters, and the ketone functionality (after oxidation of the alcohol) can be elaborated. A Wittig-ene reaction sequence has been employed to convert ketone derivatives like 7-exo,8-exo-dihydroxy-cis-bicyclo[3.3.0]octan-2-one into more complex enals, which are then further transformed to complete the intricate structure of the natural product. rsc.orgrsc.org
Precursors for Other Polycyclic Systems (e.g., Pentalene (B1231599) Derivatives)
The bicyclo[3.3.0]octane skeleton is not only a target in itself but also serves as a valuable precursor for the synthesis of other polycyclic systems, most notably pentalene derivatives. caltech.edu Pentalene, or bicyclo[3.3.0]octatetraene, is an anti-aromatic hydrocarbon that has been the subject of considerable theoretical and synthetic interest. caltech.edu
Early synthetic efforts toward pentalene involved using bicyclo[3.3.0]octane derivatives as starting points. For instance, bicyclo[3.2.0]-2-hepten-6-one was converted via a Tiffeneau-Demjanov ring expansion to a mixture of bicyclo[3.3.0]-2-octen-6-one and bicyclo[3.3.0]-2-octen-7-one. caltech.eduresearchgate.net This mixture of ketones, which are derivatives of bicyclo[3.3.0]octan-1-ol, was then reduced to the corresponding alcohols and subsequently eliminated to form tetrahydropentalenes, which are direct precursors for dehydrogenation attempts to form pentalene. caltech.eduresearchgate.net
More contemporary methods, such as the Pauson-Khand reaction, provide direct access to functionalized bicyclo[3.3.0]octenones. znaturforsch.com The cobalt-mediated [2+2+1] cocyclization of cyclopentadiene (B3395910) with an alkyne and carbon monoxide directly yields the bicyclic enone core, which can be further functionalized to access a variety of pentalene derivatives. znaturforsch.com
Chiral Ligands in Asymmetric Catalysis (Bicyclo[3.3.0]octane Derivatives)
The rigid, well-defined conformation of the bicyclo[3.3.0]octane framework makes it an excellent scaffold for the design of chiral ligands used in asymmetric catalysis. daneshyari.com By incorporating this chiral backbone into a ligand structure, a well-defined chiral environment can be created around a metal center, enabling high levels of stereocontrol in chemical reactions. daneshyari.com
An example is the development of a chiral 1,10-phenanthroline (B135089) ligand modified by annulation with a chiral bicyclo[3.3.0]octane framework. The rigid bicyclic moiety is in close proximity to the nitrogen coordination sites, allowing for effective transmission of stereochemical information from the ligand to the metal. daneshyari.com This design principle has been successfully applied in palladium-catalyzed asymmetric 1,4-addition reactions.
The following table summarizes the performance of such a ligand in the asymmetric addition of phenylboronic acid to various α,β-unsaturated carbonyl compounds.
| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Cyclohexen-1-one | 97 | 97 |
| 2-Cyclohepten-1-one | 94 | 96 |
| 2-Penten-4-one | 92 | 90 |
Data sourced from a study on palladium-catalyzed asymmetric 1,4-additions using a chiral 1,10-phenanthroline-bicyclo[3.3.0]octane ligand. daneshyari.com
The excellent yields and high enantioselectivities achieved demonstrate the effectiveness of using the rigid bicyclo[3.3.0]octane scaffold to enforce a specific chiral environment in asymmetric catalysis. daneshyari.com
Advanced Topics and Future Research Directions in Bicyclo 3.3.0 Octan 1 Ol Chemistry
Development of Novel and Efficient Stereoselective Synthetic Routes
The construction of the bicyclo[3.3.0]octane skeleton with precise stereochemical control is a primary objective in modern organic synthesis. Research is geared towards developing innovative and efficient pathways that yield enantiomerically pure or enriched products.
One notable strategy involves the tandem three-component coupling reaction . This method utilizes a one-electron reduction system with zinc in an aprotic solvent. Alk-4-enyl iodides react with carbon monoxide and alkenes to generate bicyclo[3.3.0]octan-1-ols through a sequence of radical and anionic annulations . This approach is significant for its operational simplicity and ability to construct the core skeleton in a single step.
Another powerful technique is the transannular cyclization of functionalized cyclooctanone (B32682) derivatives. A samarium(II) iodide-mediated ketone-olefin cyclization has been shown to be an effective method for creating bicyclo[3.3.0]octane ring systems nih.gov. While initial attempts at the annulation of 5-methylenecyclooctanone resulted in dimer formation, this side reaction was successfully suppressed by using thiophenol as a radical scavenger, leading to the desired 5-methyl bicyclo[3.3.0]octan-1-ol nih.gov.
Furthermore, enantioselective synthesis has been achieved starting from natural chiral building blocks. For instance, a key intermediate for the carbacyclin analogue, (+)-(1S, 2R, 3R, 5R)-3-acetoxy-2-methoxycarbonyl-7-oxobicyclo[3.3.0]octane, was synthesized from (+)-limonen-10-ol. This multi-step synthesis features a rhodium(I)-catalyzed cyclization as a crucial step to form the bicyclic core jst.go.jp.
Table 1: Comparison of Selected Stereoselective Synthetic Routes
| Method | Key Reagents/Catalyst | Precursor Type | Key Transformation | Reference |
|---|---|---|---|---|
| Tandem Three-Component Coupling | Zinc, Carbon Monoxide | Alk-4-enyl iodide, Alkene | Radical/Anionic Dual Annulation | |
| Transannular Cyclization | Samarium(II) Iodide (SmI₂), Thiophenol | Cyclooctanone derivative | Ketone-Olefin Coupling | nih.gov |
Exploration of New Catalytic Systems for this compound Synthesis
The discovery of new catalytic systems is paramount for improving the efficiency, selectivity, and environmental footprint of synthetic routes to this compound and its derivatives.
Samarium(II) Iodide (SmI₂) has emerged as a versatile reagent in promoting complex cyclizations. Its use in tandem intramolecular nucleophilic acyl substitution followed by ketyl-olefin coupling allows for the diastereoselective synthesis of bicyclic systems, including the this compound framework acs.org. The conditions for these reactions can be tuned to control the reaction pathway, highlighting the potential for discovering additive-controlled selective syntheses nih.gov.
Transition metal catalysis continues to be a fertile ground for innovation. Rhodium(I) catalysts have proven effective in intramolecular C-H insertion and cyclization reactions, providing a convergent route to chiral bicyclo[3.3.0]octane derivatives suitably functionalized for further elaboration jst.go.jp. In a different approach, a one-pot, three-component coupling reaction to form the this compound skeleton is mediated by zinc metal, which facilitates a radical/anionic dual annulation pathway .
Lewis acids also play a crucial role, particularly in catalytic rearrangements to form the bicyclo[3.3.0]octane core. Boron trifluoride etherate (BF₃⚫OEt₂) has been used to catalyze the Wagner-Meerwein rearrangement of bicyclo[3.2.1]oct-6-en-8-ol derivatives into bicyclo[3.3.0]oct-3-en-2-one compounds. The specific outcome of the rearrangement is dependent on the substitution pattern of the starting material, allowing for selective synthesis of different isomers oup.com.
Chemoenzymatic and Biocatalytic Approaches to Bicyclo[3.3.0]octane Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral molecules. While direct enzymatic synthesis of this compound is not yet widely reported, related research shows significant promise for future applications.
The primary application of enzymes in this area has been the kinetic resolution of precursors and related bicyclic structures. For example, lipases have been successfully used for the kinetic resolution of endo,endo-cis-bicyclo[3.3.0]octane-2,6-diol through transesterification with vinyl acetate (B1210297), providing access to both enantiomers with high enantiomeric excess (>95%) researchgate.net. This demonstrates the potential of hydrolases to resolve key intermediates in synthetic pathways.
Alcohol dehydrogenases (ADHs) are another class of enzymes with high potential. The ADH from Thermoanaerobium brockii (TBADH) has been shown to reduce bicyclo[3.3.0]oct-2-en-8-one with Re-facial selectivity nih.gov. This is a significant finding, as it establishes that the bicyclo[3.3.0]octane core is a viable substrate for ADHs. Future research will likely focus on screening a wider range of ADHs for the asymmetric reduction of corresponding ketones to produce enantiomerically pure bicyclo[3.3.0]octan-1-ols. The broad applicability of ADHs in reducing various ketones to chiral alcohols for active pharmaceutical ingredients is well-established, suggesting a high probability of success for this approach acs.org.
Table 2: Biocatalytic Transformations Relevant to Bicyclo[3.3.0]octane Systems
| Enzyme Type | Enzyme Source | Substrate/Intermediate | Transformation | Reference |
|---|---|---|---|---|
| Lipase (B570770) | Pseudomonas cepacia | rac-endo,endo-cis-bicyclo[3.3.0]octane-2,6-diol | Kinetic Resolution | researchgate.net |
Stereocontrolled Synthesis of Complex this compound Analogs
Building upon the core this compound structure, research is actively pursuing the synthesis of more complex, functionalized analogs for various applications, including as intermediates for natural product synthesis.
The SmI₂-mediated transannular cyclization is a robust method for creating substituted analogs. By starting with appropriately substituted cyclooctanone precursors, a range of derivatives can be synthesized. This has been demonstrated in the preparation of 5-methyl, 5-ethyl, 2,5-dimethyl, and 2-phenyl-5-methyl this compound, showcasing the method's tolerance for various alkyl and aryl substituents nih.gov.
Another strategy involves the functionalization of a pre-formed bicyclic ketone. The enantioselective deprotonation of silyl-protected bicyclo[3.3.0]octanone derivatives using a chiral lithium amide base, followed by trapping the resulting enolate with alkyl halide electrophiles, allows for the stereocontrolled installation of substituents, leading to complex, pseudo-symmetrical bicyclo[3.3.0]octanones that can be subsequently reduced mdpi.com.
Heteroatomic analogs are also of significant interest. A variety of 3-aza-bicyclo[3.3.0]octane compounds, which are analogs where a methylene group is replaced by a nitrogen atom, have been synthesized for evaluation as orexin (B13118510) receptor antagonists. These syntheses often involve multi-step sequences to build the substituted heterocyclic framework.
Investigating Reactivity Profiles for Further Chemical Transformations
Understanding the reactivity of the this compound system is crucial for its use as a synthetic intermediate. The strained nature of the fused rings often leads to interesting and sometimes unexpected chemical transformations, particularly rearrangements.
Acid-catalyzed rearrangements are a prominent feature of this and related bicyclic systems. The ionization of related alcohols, such as 4-spiro[2.5]octanol, under superacid conditions (FSO₃H x SbF₅/SO₂ClF) initially forms a spiro[2.5]octyl cation. Upon warming to above -10 °C, this cation undergoes a rearrangement to form the more stable 1-bicyclo[3.3.0]octyl cation pnas.org. This indicates that the tertiary carbocation at the bridgehead of the bicyclo[3.3.0]octane system is a thermodynamically favored intermediate in such rearrangements.
The propensity for rearrangement is also seen in synthetic routes that build the skeleton. For instance, the BF₃⚫OEt₂-catalyzed rearrangement of bicyclo[3.2.1]octenol derivatives proceeds via a Wagner-Meerwein-type rearrangement to furnish the bicyclo[3.3.0]octenone skeleton oup.com. The specific bond that migrates (C4-C5 vs. C1-C2) is dictated by the substitution pattern, demonstrating that subtle structural changes can direct the reactivity of cationic intermediates to produce different constitutional isomers oup.com.
Future work in this area will likely involve a more systematic study of the reactivity of this compound itself, exploring substitution and elimination reactions at the C1 position and how the inherent ring strain influences the outcomes and stereochemistry of these transformations.
Q & A
Q. What are the most reliable synthetic routes to bicyclo[3.3.0]octan-1-ol, and how can yield optimization be achieved?
The compound is commonly synthesized via oxidation of m-bicyclo[3.3.0]octane-1-boronic acid (8) using hydrogen peroxide, yielding 65% of cis-bicyclo[3.3.0]octan-1-ol (6) after distillation . Key steps include:
- Reaction conditions : Use anhydrous potassium carbonate for drying and glpc (gas-liquid partition chromatography) for purity analysis.
- Yield optimization : Distillation at 82–83 °C (15 mm Hg) ensures minimal decomposition. For reproducibility, document solvent ratios (e.g., ether for photoreduction) and temperature gradients .
Q. How should this compound be characterized to confirm structure and purity?
- NMR analysis : Use trifluoroacetylation to enhance signal resolution in <sup>1</sup>H and <sup>13</sup>C NMR, particularly for distinguishing exo/endo stereochemistry .
- Chromatography : Employ glpc for purity checks and compare retention times with known standards.
- Derivatization : Prepare p-nitrobenzoate derivatives (mp 123.5–124.5 °C) for melting point validation .
Q. What solvent systems influence the reactivity of this compound in photochemical reactions?
Solvent polarity dictates reaction pathways:
- Polar, non-hydrogen-donating solvents (e.g., tert-butyl alcohol) favor cleavage reactions.
- Less polar, hydrogen-donating solvents (e.g., ether) promote photoreduction.
Note: Cyclohexane may yield cyclooctanol and hydrocarbons as byproducts, but Yang’s reported this compound formation remains unreplicated under standard conditions .
Advanced Research Questions
Q. How can stereochemical conflicts in this compound derivatives be resolved using <sup>13</sup>C NMR?
- Shift additivity : Leverage the conformational mobility of the cis-fused bicyclic system to predict exo/endo shifts. For example, exo protons exhibit downfield shifts due to steric compression.
- Comparative analysis : Use Whitesell’s <sup>13</sup>C NMR framework, which correlates substituent position with chemical shift deviations (±1.5 ppm). Trans-fused systems lack sufficient data, requiring computational modeling (e.g., DFT) .
Q. What strategies address contradictions in reported photolysis yields of this compound?
Discrepancies arise from undocumented variables:
- Light source intensity : Calibrate using actinometry (e.g., ferrioxalate) to standardize photon flux.
- Solvent degassing : Remove dissolved oxygen via freeze-pump-thaw cycles to suppress radical recombination.
- Replicate Yang’s work : If conditions are unspecified, systematically vary parameters (e.g., wavelength, solvent purity) and analyze byproducts via GC-MS .
Q. How can catalytic asymmetric synthesis of bicyclo[3.3.0]octanes be achieved with high enantioselectivity?
Recent advances include:
- Chiral copper complexes : Catalyze carbocyclization of silyl enol ethers tethered to ynamides, achieving moderate enantioselectivity (e.g., 70% ee).
- Mechanistic insights : The reaction proceeds via kinetic resolution, where the chiral catalyst stabilizes transition states favoring one enantiomer. Optimize ligand geometry (e.g., binaphthyl derivatives) and reaction time to enhance selectivity .
Methodological Best Practices
- Reproducibility : Adhere to Beilstein Journal guidelines: detail experimental conditions (e.g., solvent batches, catalyst loading) in supplementary materials .
- Data presentation : Use tables to compare NMR shifts (exo vs. endo) or photolysis yields across solvents. Avoid redundant descriptions of figures .
- Literature gaps : Prioritize primary sources (e.g., ACS journals) over unreliable databases (excluded per user request).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
